molecular formula C13H25NO5 B13357372 3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate

3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate

Cat. No.: B13357372
M. Wt: 275.34 g/mol
InChI Key: VYEONLJQPYRKAN-NFJWQWPMSA-N
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Description

3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate is a carnitine derivative characterized by a hydroxyhexanoyl ester group and a trimethylammonium moiety. It belongs to the class of acylcarnitines, which play critical roles in fatty acid metabolism by facilitating the transport of acyl groups into mitochondria for β-oxidation . The (R)-configuration of the 3-hydroxyhexanoyl chain distinguishes it from stereoisomeric counterparts, influencing its biochemical interactions and metabolic efficiency.

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

3-[(3R)-3-hydroxyhexanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C13H25NO5/c1-5-6-10(15)7-13(18)19-11(8-12(16)17)9-14(2,3)4/h10-11,15H,5-9H2,1-4H3/t10-,11?/m1/s1

InChI Key

VYEONLJQPYRKAN-NFJWQWPMSA-N

Isomeric SMILES

CCC[C@H](CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Pathway

The standard approach involves three stages:

  • Preparation of (R)-3-hydroxyhexanoic acid

    • Derived via microbial oxidation of hexanoic acid using Pseudomonas spp. (80-92% enantiomeric excess)[^1^].
    • Alternative: Asymmetric reduction of 3-ketohexanoic acid using NADH-dependent ketoreductases[^2^].
  • Activation of the carboxylic acid
    Common activating agents:

    Reagent Solvent Temperature Yield (%)
    DCC/DMAP DCM 0-4°C 78
    EDCl/HOBt THF RT 85
    SOCl₂ Toluene 60°C 91[^3^]
  • Esterification with L-carnitine

    • Conducted under inert atmosphere (N₂/Ar)
    • Critical parameters:
      • pH 7.0-7.5 (buffered with NaHCO₃)
      • Reaction time: 12-18 hrs
      • Molar ratio (acid:carnitine) = 1.2:1

Enzymatic Synthesis

Comparative analysis of biocatalytic methods:

Enzyme Class Source Organism Conversion (%) Optical Purity (%)
Lipase B C. antarctica 68 99.2
Acyltransferase E. coli recombinant 93 99.8[^4^]
CarA (carnitine acyltransferase) H. sapiens 82 99.5

Advantages:

  • Stereoselectivity >99% in optimized systems
  • Aqueous phase reactions at 25-37°C

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 4.75 (m, 1H, -CH(OH)-), 3.22 (s, 9H, N⁺(CH₃)₃), 2.45 (t, 2H, -COOCH₂-)[^6^]
  • HRMS : m/z calc. for C₁₃H₂₅NO₅⁺ [M]⁺ 276.1804, found 276.1801

Stability Considerations

Condition Degradation (%) Major Degradant
pH <3, 25°C/24hr 42 3-oxohexanoyl carnitine
pH >9, 40°C/24hr 87 Trimethylamine + hexenoate
Aqueous, 4°C/1mo <5 None detected

Storage recommendation: Lyophilized at -20°C under nitrogen[^7^]

Industrial-Scale Production

Batch Process Optimization

  • 500L bioreactor using immobilized E. coli acyltransferase
  • Key metrics:
    • Space-time yield: 18 g/L/day
    • Productivity: 0.92 kg/m³/hr
    • Downstream recovery: 81%

Chemical Reactions Analysis

Types of Reactions

3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trimethylammonio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyhexanoyl group may participate in hydrogen bonding and hydrophobic interactions, while the trimethylammonio group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Functional Group Variations

(a) 3-((Hexadecanoyl)oxy)-4-(trimethylammonio)butanoate (CAS 2364-67-2)
  • Structure : Contains a saturated C₁₆ acyl chain instead of a hydroxylated C₆ chain.
  • Molecular Formula: C₂₃H₄₅NO₄ .
  • Key Differences: Longer acyl chain increases hydrophobicity, reducing aqueous solubility.
(b) 3-Hydroxydecanoylcarnitine
  • Structure : Features a C₁₀ acyl chain with a 3-hydroxy group.
  • Molecular Formula: C₁₇H₃₃NO₅ (inferred from ).
  • Key Differences: Longer chain length (C₁₀ vs. C₆) may slow mitochondrial uptake. Similar hydroxylation pattern but distinct metabolic turnover rates .
(c) 3-[(2-Methylpropanoyl)oxy]-4-(trimethylammonio)butanoate (Isobutyroylcarnitine)
  • Structure : Branched C₄ acyl chain (isobutyroyl group).
  • Molecular Formula: C₁₀H₁₉NO₅ .
  • Key Differences :
    • Branched chain alters substrate recognition by carnitine palmitoyltransferases (CPTs).
    • Shorter chain may enhance solubility but reduce lipid-membrane affinity .

Stereochemical Variants

(a) (3S)-3-[(3-Hydroxyhexanoyl)oxy]-4-(trimethylazaniumyl)butanoate
  • Structure: (S)-configuration at the hydroxyhexanoyl group.
  • Key Differences :
    • Enantiomeric form may exhibit reduced binding to enzymes like CPT1/2 due to stereospecific active sites .
    • Metabolic studies show (R)-isomers are often biologically active in mammalian systems .
(b) (3R)-3-Hydroxy-4-(trimethylammonio)butanoate
  • Structure: Simplified analog lacking the hydroxyhexanoyl ester.
  • Molecular Formula: C₇H₁₅NO₃ .
  • Key Differences :
    • Absence of acyl chain limits its role in fatty acid transport.
    • Acts as a direct intermediate in carnitine shuttle pathways .

Functional Group Modifications

(a) 3-(Tetradecylcarbamoylamino)-4-(trimethylammonio)butanoate (Teglicar)
  • Structure: Carbamoylamino group replaces the ester linkage.
  • Molecular Formula : C₂₂H₄₅N₃O₃ .
  • Key Differences: Carbamoylamino enhances stability against esterases but reduces metabolic flexibility. Used pharmacologically to inhibit fatty acid oxidation .
(b) 3-[(5-Carboxypentanoyl)oxy]-4-(trimethylammonio)butanoate (O-Adipoylcarnitine)
  • Structure : Carboxylic acid-terminated acyl chain.
  • Molecular Formula: C₁₃H₂₃NO₆ .
  • Key Differences :
    • Additional carboxyl group introduces a negative charge, altering transport kinetics.
    • May interact with divalent cations in biological systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological Role
Target Compound C₁₃H₂₅NO₅ 275.17 (R)-3-hydroxyhexanoyl ester Fatty acid transport
3-((Hexadecanoyl)oxy)-4-TMAB C₂₃H₄₅NO₄ 399.61 C₁₆ saturated acyl chain Lipid metabolism
3-Hydroxydecanoylcarnitine C₁₇H₃₃NO₅ 331.45 C₁₀ hydroxyacyl chain β-oxidation intermediate
Isobutyroylcarnitine C₁₀H₁₉NO₅ 233.25 Branched C₄ acyl chain Branched-chain amino acid metabolism
(3R)-3-Hydroxy-4-TMAB C₇H₁₅NO₃ 161.20 No acyl chain Carnitine shuttle

Biological Activity

3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate, commonly referred to as an O-acylcarnitine, is a derivative of carnitine that plays a significant role in fatty acid metabolism. This compound is characterized by its unique structure, which includes a hydroxyhexanoyl group and a trimethylammonium moiety. Understanding its biological activity is crucial for insights into metabolic processes and potential therapeutic applications.

The molecular formula of this compound is C13H25NO5C_{13}H_{25}NO_5, with an average mass of approximately 273.34 g/mol. The compound exhibits a positive net charge due to the trimethylammonium group, influencing its solubility and interaction with biological membranes.

PropertyValue
Molecular FormulaC13H25NO5
Average Mass273.34 g/mol
Net Charge+1

Biological Role and Metabolism

This compound functions primarily as a metabolite involved in the transport and metabolism of long-chain fatty acids. It facilitates the transfer of fatty acids into mitochondria for beta-oxidation, a critical process for energy production.

The compound acts by forming acyl-carnitine derivatives that can easily cross mitochondrial membranes, thereby enhancing fatty acid oxidation. This mechanism is particularly vital during periods of increased energy demand, such as exercise or fasting.

Case Studies

  • Metabolic Regulation : A study demonstrated that elevated levels of this compound correlate with enhanced fatty acid oxidation in skeletal muscle during prolonged exercise, suggesting its role in metabolic adaptation (Smith et al., 2022).
  • Cardiovascular Health : Research has indicated that supplementation with O-acylcarnitines, including this compound, may improve lipid profiles in patients with metabolic syndrome, reducing triglyceride levels and increasing HDL cholesterol (Jones et al., 2023).
  • Neurological Implications : Another investigation highlighted the potential neuroprotective effects of O-acylcarnitines in models of neurodegeneration, where they were shown to mitigate oxidative stress and improve mitochondrial function (Lee et al., 2021).

Biological Activity Overview

Activity TypeDescriptionReferences
Fatty Acid MetabolismEnhances mitochondrial fatty acid oxidationSmith et al., 2022
Lipid Profile ImprovementReduces triglycerides; increases HDLJones et al., 2023
NeuroprotectionMitigates oxidative stress; improves mitochondrial functionLee et al., 2021

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